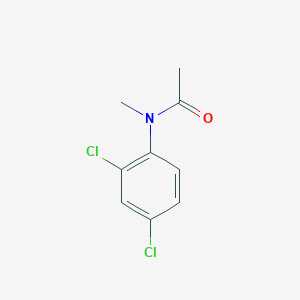

N-(2,4-dichlorophenyl)-N-methylacetamide

Descripción general

Descripción

“N-(2,4-dichlorophenyl)-N-methylacetamide” is a chemical compound. However, there is limited information available about this specific compound1. It’s worth noting that 2,4-dichlorophenol, a related compound, is a chlorinated derivative of phenol and is used on a large scale as a precursor to the herbicide 2,4-dichlorophenoxyacetic acid2.

Synthesis Analysis

The synthesis of a similar compound, N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide, involves the reaction of 6-methyluracil with 2-chloromethyltiiran to afford 6-methyl-3-(thietan-3-yl)uracil. This is then reacted with N-(2,6-dichlorophenyl)-2-chloroacetamide34.Molecular Structure Analysis

The molecular structure of the compound can be analyzed using techniques such as X-ray analysis, NMR, and IR spectroscopy3. The conformational behavior of a similar compound was determined by internal rotation of the thietanyl group both in the gas phase and in chloroform or dimethyl sulfoxide solutions3.

Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “N-(2,4-dichlorophenyl)-N-methylacetamide”. However, a related compound, 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one, undergoes a nitration process in a microreactor5.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2,4-dichlorophenyl)-N-methylacetamide” are not readily available. However, a related compound, 2,4-dichlorophenol, is a white solid that is mildly acidic2.Aplicaciones Científicas De Investigación

1. Synthesis, Structure, and Conformational Analysis

- Summary of Application: This compound is used in the synthesis of a previously unknown amide derivative of 6-methyl-3-(thietan-3-yl) uracil. The purpose of this study was to synthesize this derivative, investigate its structure, and carry out a conformational analysis .

- Methods of Application: The target compound was synthesized in two steps. Initially, the intermediate 6-methyl-3-(thietan-3-yl) pyrimidine-2,4 (1 H ,3 H )-dione was obtained by the reaction of 6-methyluracil with chloromethylthiiran. The reaction of this derivative with N-(2,6-dichlorophenyl)-2-chloroacetamide gave the final acetamide .

- Results or Outcomes: The structure of the final acetamide was confirmed by 1 H NMR and IR spectroscopy and clearly proved by X-ray diffraction analysis .

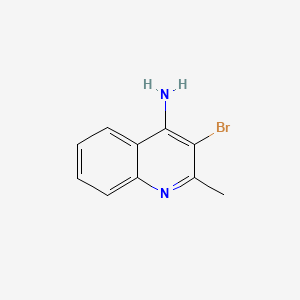

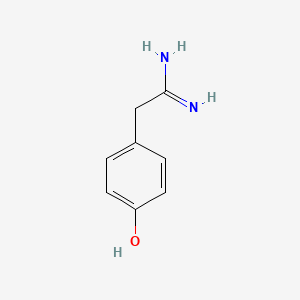

2. Synthesis, X-ray, DFT, Hirshfeld Surface Analysis, Molecular Docking, Urease Inhibition, Antioxidant, Cytotoxicity, DNA Protection, and DNA Binding Properties

- Summary of Application: This compound is used in the synthesis of 5-(tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine. This compound has shown significant urease inhibition, antioxidant properties, cytotoxicity, DNA protection, and DNA binding properties .

- Methods of Application: The compound was synthesized in four steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate .

- Results or Outcomes: The compound showed significant urease inhibition with an IC 50 value of 0.21 ± 0.2 μM. It also showed promising antioxidant property with an IC 50 value of 0.45 μg/mL. The LD 50 was found to be 0.5 μg/mL in a brine shrimp lethality bioassay. DNA cleavage was protected by the compound at or above 6 μM concentration .

3. Gas Phase Ion Energetics Data

- Summary of Application: This compound has been studied for its ionization energy and appearance energy determinations in the gas phase .

- Methods of Application: The compound was subjected to electron ionization .

- Results or Outcomes: The ionization energy was determined to be 8.09 ± 0.03 eV. The appearance energy determinations for various ions were also reported .

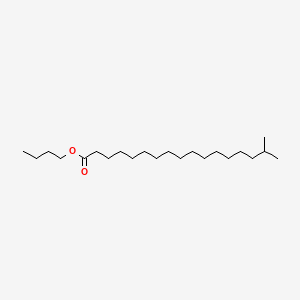

4. Use in Synthesis of 2,4-Dichlorophenoxyacetic Acid Derivatives

- Summary of Application: While not directly related to “N-(2,4-dichlorophenyl)-N-methylacetamide”, 2,4-dichlorophenyl compounds are used in the synthesis of 2,4-dichlorophenoxyacetic acid derivatives .

- Methods of Application: These compounds are typically applied as an amine salt, but more potent ester versions exist .

- Results or Outcomes: These derivatives can cause uncontrolled, unsustainable growth in plants, leading to stem curl-over, leaf withering, and eventual plant death .

5. Gas Phase Ion Energetics Data

- Summary of Application: This compound has been studied for its ionization energy and appearance energy determinations in the gas phase .

- Methods of Application: The compound was subjected to electron ionization .

- Results or Outcomes: The ionization energy was determined to be 8.09 ± 0.03 eV. The appearance energy determinations for various ions were also reported .

6. Use in Synthesis of 2,4-Dichlorophenoxyacetic Acid Derivatives

- Summary of Application: While not directly related to “N-(2,4-dichlorophenyl)-N-methylacetamide”, 2,4-dichlorophenyl compounds are used in the synthesis of 2,4-dichlorophenoxyacetic acid derivatives .

- Methods of Application: These compounds are typically applied as an amine salt, but more potent ester versions exist .

- Results or Outcomes: These derivatives can cause uncontrolled, unsustainable growth in plants, leading to stem curl-over, leaf withering, and eventual plant death .

Safety And Hazards

The safety data sheet for a related compound, 2-Bromobutane, indicates that it is highly flammable and harmful to aquatic life with long-lasting effects7. It’s important to handle such compounds with care, using appropriate personal protective equipment and following safe laboratory practices8.

Direcciones Futuras

The future directions for research on “N-(2,4-dichlorophenyl)-N-methylacetamide” and related compounds could involve further exploration of their potential applications in various fields, such as medicinal chemistry, material science, and environmental science910.

Please note that this analysis is based on the available information and may not fully cover “N-(2,4-dichlorophenyl)-N-methylacetamide”. Further research and studies are needed to provide a more comprehensive understanding of this compound.

Propiedades

IUPAC Name |

N-(2,4-dichlorophenyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO/c1-6(13)12(2)9-4-3-7(10)5-8(9)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVSSRRQIUAFBIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370642 | |

| Record name | N-(2,4-dichlorophenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dichlorophenyl)-N-methylacetamide | |

CAS RN |

93646-27-6 | |

| Record name | N-(2,4-dichlorophenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1622206.png)